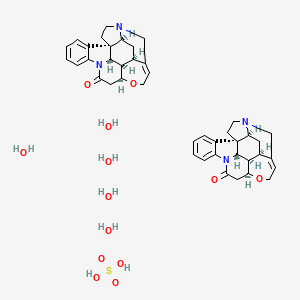
4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Descripción general
Descripción
4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as MPPI, is a chemical compound that has been studied for its potential medicinal properties. It is a member of the imidazole family of compounds and has been shown to have effects on the central nervous system.
Aplicaciones Científicas De Investigación
Association between Psychotropic Drug and Opioid Use in Older Adults
A study analyzed psychotropic drug use's association with prescription opioid use and high dosage opioid use among older adults. It found that the use of anxiolytics, sedatives, hypnotics, and antidepressants significantly increased the odds of prescription opioid use, including high dosage use. This calls for careful evaluation of opioid use among older patients on these medications to minimize adverse outcomes (Khan et al., 2020).
Methadone Dosage and Contingency Management
Research into methadone maintenance for heroin dependence revealed that dosages around 100 mg/day yield better outcomes, but there's little evidence supporting benefits of exceeding 100 mg/day. A study combining methadone dosages over 100 mg/day with contingency management found no significant benefit over a fixed dose of 100 mg/day, challenging the efficacy of high-dose methadone under certain conditions (Kennedy et al., 2013).
Amitriptyline as a Drug of Abuse
A report on amitriptyline, typically not seen as a drug of abuse, documented cases of dependency where patients used 100 to 200 mg per day recreationally, significantly above therapeutic doses. This highlights the potential for abuse of even those drugs not commonly associated with recreational use (Anand, Chodorowski, & Habrat, 2005).
Oral Drug Dosage Forms in Pediatric Hospital Care
An analysis of 117,665 oral drug administrations to hospitalized children emphasized the challenge of selecting appropriate dosage forms that ensure safe administration and adherence. Despite the advantages of solid dosage forms, they are seldom used in pediatric practice, indicating a gap in formulation availability and utilization (Lajoinie et al., 2016).
Pregabalin Use and Abuse Potential
A nationwide pharmacoepidemiological study in Denmark on pregabalin use revealed a significant minority of users treated with doses above the recommended range, indicating potential abuse. Male gender and prescription of antipsychotics and benzodiazepines were associated with higher risk, pointing to the need for cautious prescribing practices (Schjerning et al., 2016).
Diazepam Use Among Methadone Maintenance Patients
A study on methadone maintenance patients' use of diazepam highlighted patterns and dosages that are primarily abusive rather than therapeutic. The majority used diazepam in high doses to boost the effects of their daily methadone dose, indicating a need for monitoring and intervention to prevent abuse (Stitzer et al., 1981).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-18-11-5-2-4-10(8-11)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWUVQRMVPYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)






![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)


![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)